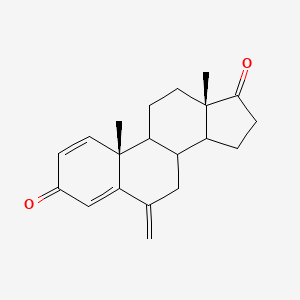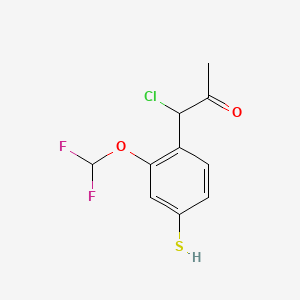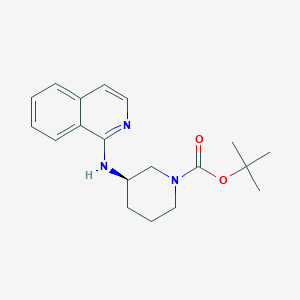
(R)-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an isoquinoline moiety, and a tert-butyl ester group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Isoquinoline Moiety: The isoquinoline group can be introduced via nucleophilic substitution or coupling reactions.
Esterification: The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the isoquinoline moiety.
Reduction: Reduction reactions could target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for ®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-butyl 3-(quinolin-1-ylamino)piperidine-1-carboxylate
- ®-tert-butyl 3-(isoquinolin-1-ylamino)pyrrolidine-1-carboxylate
Uniqueness
The unique combination of the piperidine ring, isoquinoline moiety, and tert-butyl ester group in ®-tert-butyl 3-(isoquinolin-1-ylamino)piperidine-1-carboxylate may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H25N3O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(isoquinolin-1-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25N3O2/c1-19(2,3)24-18(23)22-12-6-8-15(13-22)21-17-16-9-5-4-7-14(16)10-11-20-17/h4-5,7,9-11,15H,6,8,12-13H2,1-3H3,(H,20,21)/t15-/m1/s1 |
InChI Key |
KTRGKUNKDDWXFF-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=NC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



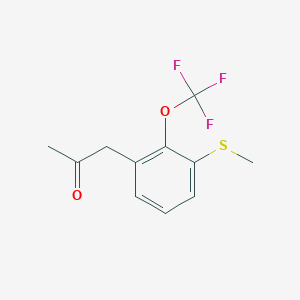
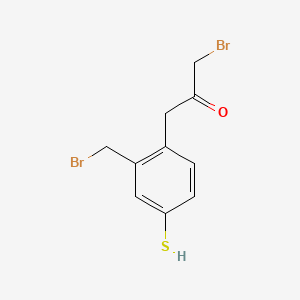
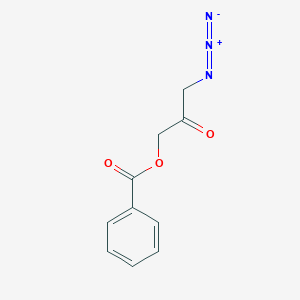

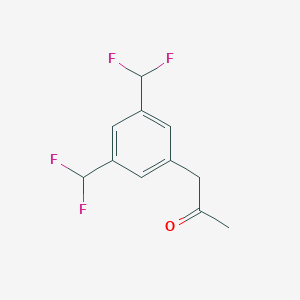

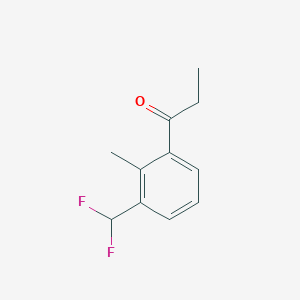
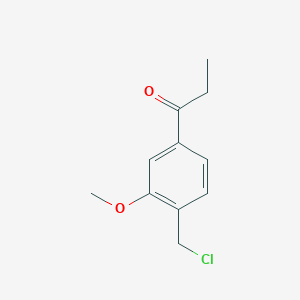
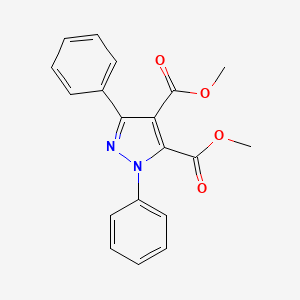
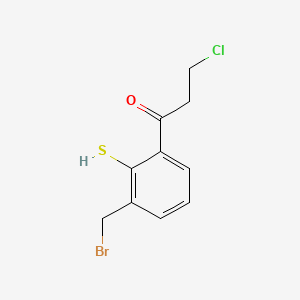
![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)
